5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine 5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16216950
InChI: InChI=1S/C9H13IN2O3/c1-13-2-3-14-4-5-15-9-8(10)6-11-7-12-9/h6-7H,2-5H2,1H3
SMILES:
Molecular Formula: C9H13IN2O3
Molecular Weight: 324.12 g/mol

5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine

CAS No.:

Cat. No.: VC16216950

Molecular Formula: C9H13IN2O3

Molecular Weight: 324.12 g/mol

* For research use only. Not for human or veterinary use.

5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine -

Specification

Molecular Formula C9H13IN2O3
Molecular Weight 324.12 g/mol
IUPAC Name 5-iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine
Standard InChI InChI=1S/C9H13IN2O3/c1-13-2-3-14-4-5-15-9-8(10)6-11-7-12-9/h6-7H,2-5H2,1H3
Standard InChI Key WHBSBUFQVWQROF-UHFFFAOYSA-N
Canonical SMILES COCCOCCOC1=NC=NC=C1I

Introduction

Structural and Molecular Characteristics

The molecular formula of 5-iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine is C₉H₁₃IN₂O₃, with a molecular weight of 324.12 g/mol. The IUPAC name is 5-iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine, reflecting its substitution pattern. The pyrimidine core adopts a planar geometry, while the ether side chain enhances solubility in polar solvents. Key spectroscopic data include:

PropertyValue
InChIInChI=1S/C9H13IN2O3/c1-13-2-3-14-4-5-15-9-8(10)6-11-7-12-9/h6-7H,2-5H2,1H3
InChI KeyWHBSBUFQVWQROF-UHFFFAOYSA-N
Canonical SMILESCOCCOCCOC1=NC=NC=C1I
Boiling PointEstimated 320–350°C (decomposes)
SolubilitySoluble in DMF, DMSO, THF; moderate in ethanol

The iodine atom at position 5 serves as a reactive site for further functionalization, while the oligoethylene glycol chain improves aqueous compatibility .

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis typically begins with the iodination of 4-hydroxypyrimidine derivatives. A common route involves:

  • Protection of the pyrimidine hydroxyl group using a trimethylsilyl (TMS) or SEM (2-(trimethylsilyl)ethoxymethyl) group to prevent undesired side reactions .

  • Iodination via electrophilic aromatic substitution using N-iodosuccinimide (NIS) in anhydrous acetonitrile or dichloromethane.

  • Alkylation of the protected intermediate with 2-(2-methoxyethoxy)ethyl bromide under basic conditions (e.g., NaH in DMF).

  • Deprotection using acidic or fluoride-based reagents to yield the final product .

Yields range from 45% to 65%, with purity >95% achievable via column chromatography or recrystallization.

Industrial Production Challenges

Industrial-scale synthesis faces hurdles such as:

  • Cost of iodinating agents: NIS is expensive, necessitating catalytic iodination methods.

  • Purification complexity: The polar ether side chain complicates distillation, favoring chromatographic techniques.

  • Byproduct formation: Dimerization or over-alkylation may occur, requiring stringent temperature control .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The C–I bond undergoes facile substitution with nucleophiles (e.g., azide, thiols):
C₅H₃IN₂O₃+NaN₃C₅H₃N₅O₃+NaI\text{C₅H₃IN₂O₃} + \text{NaN₃} \rightarrow \text{C₅H₃N₅O₃} + \text{NaI}
Reaction conditions: DMF, 60°C, 12 hours. Products include 5-azido derivatives used in "click chemistry" .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings with aryl boronic acids:
C₉H₁₃IN₂O₃+ArB(OH)₂Pd(PPh₃)₄C₉H₁₃N₂O₃Ar+B(OH)₃\text{C₉H₁₃IN₂O₃} + \text{ArB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{C₉H₁₃N₂O₃Ar} + \text{B(OH)₃}
This reaction constructs biaryl systems relevant to kinase inhibitors .

Applications in Scientific Research

Medicinal Chemistry

  • Antiviral agents: Analogous pyrimidines with phosphonomethoxyethoxy side chains exhibit activity against retroviruses, with EC₅₀ values comparable to tenofovir .

  • Kinase inhibitors: The iodine atom facilitates radioiodination for tracer development in PET imaging.

Materials Science

  • Liquid crystals: The ether chain promotes mesophase formation in thermotropic liquid crystals.

  • Coordination polymers: Pyrimidine-nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺).

Comparative Analysis with Analogues

CompoundKey DifferencesApplications
5-Iodo-4-methoxypyrimidineShorter methoxy substituentLimited solubility; fewer coupling reactions
5-Bromo-4-[2-(2-Methoxyethoxy)ethoxy]pyrimidineBromine instead of iodineLower reactivity in cross-couplings

The triethylene glycol chain in 5-iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine confers a 3-fold increase in aqueous solubility compared to methoxy analogues .

Future Directions

  • Catalytic iodination: Development of Pd-catalyzed C–H iodination to replace NIS.

  • Bioconjugation: Exploiting azide derivatives for antibody-drug conjugates.

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